2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole
CAS No.: 897483-62-4
Cat. No.: VC7578800
Molecular Formula: C18H19N3O2S
Molecular Weight: 341.43
* For research use only. Not for human or veterinary use.
![2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole - 897483-62-4](/images/structure/VC7578800.png)
Specification
CAS No. | 897483-62-4 |
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Molecular Formula | C18H19N3O2S |
Molecular Weight | 341.43 |
IUPAC Name | [4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Standard InChI | InChI=1S/C18H19N3O2S/c1-12-10-13(2)16-15(11-12)24-18(19-16)21-7-5-20(6-8-21)17(22)14-4-3-9-23-14/h3-4,9-11H,5-8H2,1-2H3 |
Standard InChI Key | VMMCAORGBUPHJO-UHFFFAOYSA-N |
SMILES | CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)C |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The molecule comprises three distinct moieties:
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A 4,6-dimethyl-1,3-benzothiazole core, characterized by a bicyclic aromatic system with sulfur and nitrogen heteroatoms.
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A piperazine ring substituted at the 1-position with the benzothiazole group and at the 4-position with a furan-2-carbonyl group.
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A furan-2-carbonyl unit, consisting of a five-membered oxygen-containing heterocycle linked via a ketone group.
The methyl groups at positions 4 and 6 of the benzothiazole enhance steric bulk and influence electronic properties, potentially modulating receptor interactions .
Molecular Formula and Weight
Theoretical calculations yield the following properties:
Property | Value |
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Molecular formula | C₁₈H₁₉N₃O₂S |
Molecular weight | 341.43 g/mol |
Hydrogen bond donors | 1 (piperazine NH) |
Hydrogen bond acceptors | 4 (2 carbonyl O, 1 furan O, 1 thiazole N) |
These values align with structurally related benzothiazole-piperazine hybrids, such as PubChem CID 20930828 (MW 412.5 g/mol) .
Synthesis and Reaction Pathways
Synthetic Strategy
The compound is likely synthesized via a multi-step sequence:
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Benzothiazole Core Formation: Condensation of 4,6-dimethyl-2-aminobenzenethiol with a carbonyl source (e.g., CS₂) under acidic conditions to form the 4,6-dimethyl-1,3-benzothiazole scaffold.
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Piperazine Substitution: Nucleophilic displacement at the benzothiazole C2 position using 1-chloro-4-(furan-2-carbonyl)piperazine, facilitated by bases like K₂CO₃ in DMF .
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Acylation: Introduction of the furan-2-carbonyl group to piperazine via reaction with furan-2-carbonyl chloride in the presence of a coupling agent (e.g., HATU) .
Key Reagents and Conditions
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Oxidation: Potassium permanganate or Pd/C for intermediate hydroxylation.
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Solvents: DMF, THF, or dichloromethane for polar aprotic environments .
Physicochemical Characterization
Spectroscopic Data
While experimental data for this specific compound is unavailable, analogous structures provide insights:
Solubility and Stability
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Solubility: Poor aqueous solubility (<0.1 mg/mL) due to aromaticity; soluble in DMSO (∼10 mg/mL).
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Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions via piperazine ring opening .
Applications and Future Directions
Medicinal Chemistry
The compound serves as a lead structure for:
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Antibacterial agents: Targeting multidrug-resistant pathogens.
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Kinase inhibitors: For oncology (e.g., EGFR, VEGFR).
Material Science
Benzothiazole derivatives are explored as organic semiconductors due to π-conjugated systems .
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